molecular formula C19H17N3O5S B2382130 N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide CAS No. 55691-91-3

N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide

Cat. No.: B2382130
CAS No.: 55691-91-3
M. Wt: 399.42
InChI Key: ULVJMENSOWQVSI-UHFFFAOYSA-N
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Description

N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring substituted with a nitro group, an acetamide group, and a methylbenzenesulfonamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group. This is followed by the sulfonation of the nitronaphthalene derivative to attach the methylbenzenesulfonamido group. The final step involves the acylation of the intermediate compound to form the acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to the formation of various sulfonamide derivatives .

Scientific Research Applications

N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. For example, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, thereby reducing tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-allyl-4-methylbenzenesulfonamide: Similar in structure but lacks the nitro and acetamide groups.

    N,4-dimethyl-N-phenylbenzenesulfonamide: Contains a phenyl group instead of a naphthalene ring and lacks the nitro group.

Uniqueness

N-[4-(N-methylbenzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the nitro group, in particular, enhances its reactivity and potential for various applications in research and industry .

Properties

IUPAC Name

N-[4-[benzenesulfonyl(methyl)amino]-3-nitronaphthalen-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-13(23)20-17-12-18(22(24)25)19(16-11-7-6-10-15(16)17)21(2)28(26,27)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJMENSOWQVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C2=CC=CC=C21)N(C)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55691-91-3
Record name N-(4-(BENZENESULFONYL-METHYL-AMINO)-3-NITRO-NAPHTHALEN-1-YL)-ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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